10-Oxo Docetaxel

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

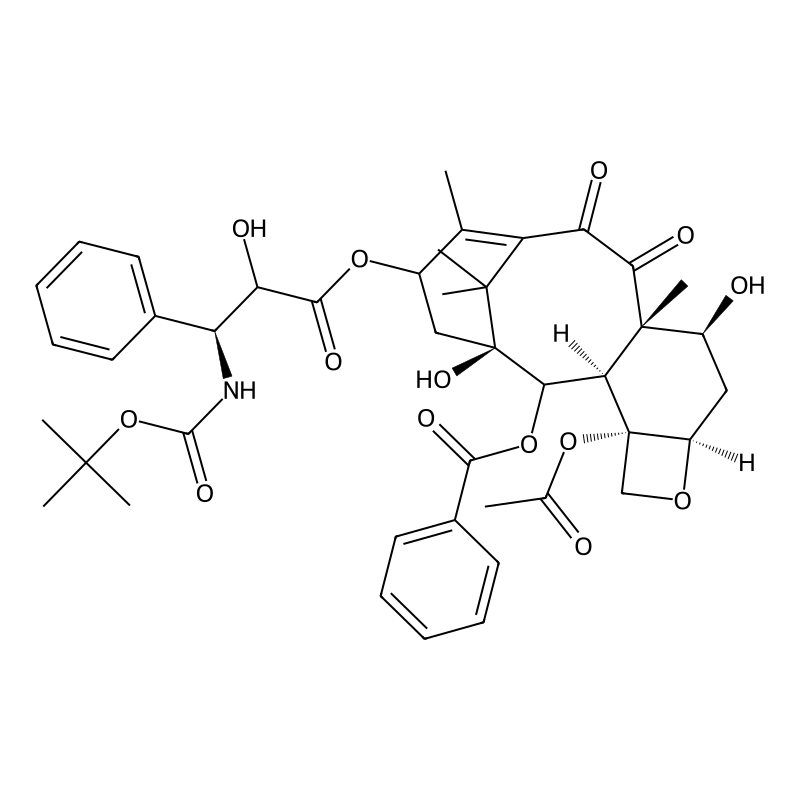

Isomeric SMILES

10-Oxo Docetaxel is a derivative of Docetaxel, a chemotherapeutic agent widely used for treating various cancers, including breast and lung cancer. The compound is characterized by the presence of an oxo group at the 10-position of the Docetaxel structure, which alters its chemical properties and biological activity. The chemical formula of 10-Oxo Docetaxel is with a molecular weight of approximately 807.879 g/mol. This compound is often regarded as an impurity in Docetaxel formulations and is studied for its potential effects on the drug's efficacy and metabolism .

- Oxidation: The conversion of Docetaxel to 10-Oxo Docetaxel involves the oxidation of the hydroxyl group at the 10-position to form a ketone.

- Cyclization: Following oxidation, cyclization may occur, leading to the formation of various stereoisomers.

- Hydrolysis: In aqueous environments, hydrolysis can lead to further degradation products, impacting the stability and potency of the compound .

10-Oxo Docetaxel exhibits biological activities that are closely related to those of its parent compound, Docetaxel. It has been shown to possess cytotoxic properties against cancer cell lines, although its potency may differ from that of Docetaxel. The presence of the oxo group may influence its interaction with microtubules, which is critical for its mechanism of action as a mitotic inhibitor. Furthermore, studies indicate that it may affect the pharmacokinetics and pharmacodynamics of Docetaxel when present as an impurity .

The synthesis of 10-Oxo Docetaxel can be achieved through several methods:

- Oxidative Conversion: This method involves the oxidation of Docetaxel using oxidizing agents such as pyridinium chlorochromate or other mild oxidants.

- Chemical Modification: Starting from precursors like 10-deacetylbaccatin III, chemical modifications can be applied to introduce the oxo group at the 10-position.

- Isolation from Degradation Products: 10-Oxo Docetaxel can also be isolated from degradation studies of Docetaxel formulations, where it appears as an impurity during stability testing .

While primarily recognized as an impurity in pharmaceutical formulations, 10-Oxo Docetaxel has potential applications in research settings:

- Pharmacokinetic Studies: Understanding how this compound interacts with biological systems can provide insights into the metabolism of Docetaxel.

- Drug Formulation Development: Its presence in formulations necessitates careful consideration during drug development to ensure efficacy and safety.

- Biological Research: Investigating its biological activity may reveal new therapeutic avenues or enhance existing treatments .

Interaction studies have shown that 10-Oxo Docetaxel can affect the pharmacological profile of Docetaxel. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which play significant roles in drug metabolism. The presence of 10-Oxo Docetaxel may alter the metabolic pathway of Docetaxel, potentially influencing its therapeutic efficacy and side effects .

Several compounds share structural similarities with 10-Oxo Docetaxel, primarily within the taxane family. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Docetaxel | Widely used chemotherapeutic agent | |

| Paclitaxel | Another potent anticancer drug; similar mechanism | |

| 7-Epi-Docetaxel | A structural isomer with different biological activity | |

| 10-Deacetylbaccatin III | Precursor in taxane synthesis; less potent than Docetaxel |

Uniqueness:

What sets 10-Oxo Docetaxel apart is its specific modification at the 10-position, which may influence both its stability and interactions with cellular targets compared to other taxanes. This modification could lead to unique pharmacological profiles that warrant further investigation .